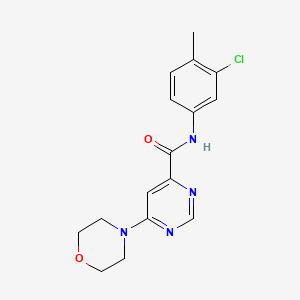

N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFBGDBQMQERLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

Substitution with Morpholine: The pyrimidine core is then reacted with morpholine under basic conditions to introduce the morpholine group.

Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.

Chloromethylphenyl Substitution: Finally, the chloromethylphenyl group is introduced via a nucleophilic substitution reaction, using a chloromethylphenyl halide and the pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Industrial Applications: The compound can be used as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogues

Three structurally related compounds are compared below:

Key Structural Differences :

- Core Heterocycle : The target compound’s pyrimidine core (6-membered ring with two nitrogen atoms) differs from the pyridine (one nitrogen) in and the fused bicyclic phthalimide in . Pyrimidines exhibit greater planarity and hydrogen-bonding capacity, which may enhance interactions with biological targets.

- Substituent Positioning: The morpholino group in the target is at position 6 of the pyrimidine, whereas in , it is part of the N-aryl group. The chloro substituent in the target is on the phenyl ring (meta position), while in , it is on the phthalimide core.

Chemical and Physical Properties

- Solubility: The morpholino group in both the target compound and improves water solubility compared to , which lacks polar substituents beyond the phthalimide carbonyl groups.

- Synthetic Complexity : The target’s pyrimidine core may require multi-step synthesis (e.g., cyclization and coupling reactions), whereas is synthesized via simpler phthalic anhydride derivatization .

Computational Predictions

Density functional theory (DFT) studies, such as those employing Becke’s hybrid functional or the Colle-Salvetti correlation-energy model , could predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For example:

Biological Activity

N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-methyl aniline with appropriate pyrimidine derivatives. The process may utilize various coupling reactions to achieve the desired structural modifications. For instance, morpholine can be introduced through nucleophilic substitution reactions to yield the final compound.

Anticancer Properties

Research has shown that compounds within the morpholinopyrimidine class exhibit promising anticancer activities. For example, derivatives of pyrimidines have been noted for their ability to inhibit cancer cell proliferation. In particular, studies have demonstrated that this compound can target specific pathways involved in tumor growth.

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 2.52 |

| This compound | NCI-H23 (Lung) | 1.50 |

| Staurosporine | A549 (Lung) | 1.52 |

The above table illustrates the compound's effectiveness compared to staurosporine, a known anticancer agent. The IC50 values indicate that the compound exhibits significant antiproliferative activity against lung cancer cell lines.

The mechanism through which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For instance, it has been suggested that this compound can interfere with the PI3K/Akt/mTOR pathway, which plays a crucial role in regulating cell growth and metabolism.

Case Studies

- In Vitro Studies : A study conducted on non-small cell lung carcinoma (NSCLC) cell lines demonstrated that this compound effectively induced apoptosis in a dose-dependent manner. The apoptotic effect was validated using Annexin V-FITC/PI staining assays, revealing significant increases in apoptotic cells compared to controls.

- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor growth rates compared to untreated groups. These findings suggest that this compound may be a viable candidate for further development as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.